2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
CAS No.:
Cat. No.: VC15493546
Molecular Formula: C30H32N4O4S
Molecular Weight: 544.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H32N4O4S |
|---|---|
| Molecular Weight | 544.7 g/mol |
| IUPAC Name | 2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C30H32N4O4S/c1-30(2)12-20-26(21(35)13-30)25(16-10-22(36-3)27(38-5)23(11-16)37-4)19(15-32)28(33)34(20)29-18(14-31)17-8-6-7-9-24(17)39-29/h10-11,25H,6-9,12-13,33H2,1-5H3 |
| Standard InChI Key | RZXBPKUMYOOQJP-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCC4)C#N)N)C#N)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C1)C |
Introduction
2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its intricate molecular architecture includes multiple functional groups and a bicyclic structure, which contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. These processes require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the reaction progress and verify the product's identity.
Biological Activities and Potential Applications
While specific biological activities of this compound are not detailed in the available literature, compounds with similar structures often exhibit a range of biological effects due to their ability to interact with enzymes and receptors in biological systems. These interactions can lead to potential applications in medicinal chemistry, such as drug development for various diseases.
Spectroscopic Analysis
Spectroscopic methods, including NMR and IR spectroscopy, provide insights into the functional groups present and their environments within the molecule. These techniques are essential for understanding the compound's structure and potential biological interactions.
Computational Modeling
Computational chemistry software can model the three-dimensional conformation of the compound, predicting its spatial arrangement and potential interactions with biological targets. This modeling is crucial for designing drugs that can effectively bind to specific receptors or enzymes.
Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate
This compound, with a similar benzothiophene core, has a molecular weight of 250.32 g/mol and is known for its specific chemical structure and properties . It lacks the quinoline and trimethoxyphenyl components present in the compound of interest.
2-Amino-4,5,6,7-tetrahydrobenzothiazole
This compound has a simpler structure compared to the one , with a molecular formula of C7H10N2S. It is primarily known for its chemical properties and potential applications in organic synthesis .
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate | C12H14N2O2S | 250.32 g/mol | Benzothiophene core, cyano and amino groups |
| 2-Amino-4,5,6,7-tetrahydrobenzothiazole | C7H10N2S | Not specified | Simple benzothiazole structure, amino group |
| 2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile | Not specified | Not specified | Complex structure with benzothiophene and quinoline rings, multiple functional groups |
This table highlights the structural diversity among these compounds, with the compound of interest featuring a more complex architecture compared to its simpler counterparts.
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